Guanylpirenzepine
Description
Overview of Muscarinic Acetylcholine (B1216132) Receptor (mAChR) Subtypes and Their Pharmacological Significance
Muscarinic acetylcholine receptors are a family of five distinct subtypes, designated M1 through M5, encoded by the genes CHRM1 to CHRM5 nih.govd-nb.info. These receptors belong to the superfamily of seven-transmembrane GPCRs and mediate the metabotropic effects of acetylcholine d-nb.infotdx.catsigmaaldrich.commdpi.com. The mAChR subtypes are broadly categorized based on their G-protein coupling and subsequent intracellular signaling pathways mdpi.comnih.govd-nb.infotdx.catsigmaaldrich.comarvojournals.orgnih.gov.
M1, M3, and M5 receptors typically couple to Gq/11 proteins mdpi.comnih.govd-nb.infotdx.catsigmaaldrich.comnih.gov. Activation of these subtypes stimulates phospholipase C (PLC) activity, leading to the generation of inositol (B14025) 1,4,5-trisphosphate (IP3) and 1,2-diacylglycerol (DAG) mdpi.comd-nb.infotdx.catsigmaaldrich.com. This cascade results in an increase in intracellular calcium (Ca2+) levels and activation of protein kinase C (PKC), generally leading to an excitatory response mdpi.comsigmaaldrich.comnih.gov.
M2 and M4 receptors preferentially couple to Gi/o proteins mdpi.comnih.govd-nb.infotdx.catsigmaaldrich.comnih.gov. Activation of these subtypes inhibits adenylyl cyclase, which in turn lowers cyclic adenosine (B11128) monophosphate (cAMP) levels, triggering an inhibitory response mdpi.comtdx.catsigmaaldrich.comarvojournals.orgnih.gov. M2 receptors also activate G protein-coupled potassium channels, contributing to heart rate slowing sigmaaldrich.com.
The distribution of these subtypes varies across tissues, contributing to their diverse physiological roles and pharmacological significance mdpi.comd-nb.infosigmaaldrich.comnih.gov. M1 receptors are predominantly found in the cerebral cortex, hippocampus, and throughout the brain, playing a role in cognitive functions like memory and learning mdpi.comsigmaaldrich.comnih.gov. M2 receptors are abundant in heart tissue and smooth muscles, where they regulate heart rate and contractility mdpi.comsigmaaldrich.comnih.gov. M3 receptors are present in salivary glands, stomach, smooth muscles (e.g., bronchi, gastrointestinal tract), and blood vessels, mediating glandular secretion, smooth muscle contraction, and vasodilation mdpi.comsigmaaldrich.comnih.gov. M4 and M5 receptors are primarily located in the central nervous system, particularly in regions like the substantia nigra and hippocampus, and are involved in modulating dopamine (B1211576) release and motor activities mdpi.comsigmaaldrich.comnih.govnih.gov.
The distinct expression patterns and functional roles of mAChR subtypes make them attractive targets for pharmaceutical research, with efforts focused on developing selective compounds to minimize adverse effects associated with non-selective ligands mdpi.comnih.govd-nb.infocapes.gov.br.
Historical Context of Muscarinic Receptor Antagonist Discovery and Classification
The understanding of muscarinic receptors began with early observations by Henry Dale in 1914, who noted that acetylcholine's actions could be divided into "muscarine-like" and "nicotine-like" effects d-nb.infouni-frankfurt.de. Atropine (B194438), a naturally occurring alkaloid, was identified as a competitive antagonist that selectively blocks muscarinic receptors mdpi.comuni-frankfurt.demdpi.comwikipedia.org. Historically, atropine was considered a non-selective antagonist, inhibiting all muscarinic receptor subtypes mdpi.comwikipedia.org.
For a long time, muscarinic receptors were considered a homogeneous population uni-frankfurt.de. However, the discovery of pirenzepine (B46924) marked a significant milestone in the classification of muscarinic receptors uni-frankfurt.demdpi.comucl.ac.ukwikipedia.org. Pirenzepine, a muscarinic antagonist, exhibited heterogeneous binding to different tissues, showing high affinity for receptors in sympathetic ganglia, gastric parietal cells, and certain brain regions (e.g., cerebral cortex, hippocampus, striatum), while displaying low affinity for receptors in the heart and smooth muscle uni-frankfurt.deucl.ac.uk. This differential binding led to the initial pharmacological classification of muscarinic receptors into M1 (high affinity for pirenzepine), M2 (low affinity for pirenzepine), and M3 (low to intermediate affinity for pirenzepine) subtypes tandfonline.com.
Further evidence for muscarinic receptor heterogeneity emerged with the development of more selective antagonists. AF-DX 116, a pirenzepine analogue, demonstrated approximately 30-fold higher affinity for cardiac M2 receptors compared to glandular muscarinic receptors ucl.ac.uk. Similarly, methoctramine (B27182) was found to be highly selective for cardiac M2 receptors ucl.ac.uknih.gov. The compound 4-DAMP (4-diphenylacetoxy-N-methylpiperidine) was identified as a relatively selective antagonist for M3 muscarinic receptors nih.gov. These advancements in selective ligand discovery have been crucial for dissecting the complex roles of each muscarinic receptor subtype in physiological and pathological processes nih.govcapes.gov.br.
Introduction to Guanylpirenzepine (B47061) as a Key Pharmacological Probe for mAChR Heterogeneity
This compound, a polar, non-quaternary analog of pirenzepine, has proven to be a valuable pharmacological probe for investigating muscarinic acetylcholine receptor heterogeneity tandfonline.comnih.govnih.gov. Its unique binding profile distinguishes it from its parent compound, pirenzepine, and has provided deeper insights into the classification of mAChR subtypes tandfonline.comnih.govnih.gov.
In competition binding experiments, this compound displayed heterogeneous binding curves against [3H]pirenzepine labeling the M1 receptor in rat brain regions such as the cerebral cortex, hippocampus, and striatum tandfonline.comnih.gov. Computer-assisted analysis of these curves revealed the existence of two distinct populations of binding sites: a large proportion (84-89%) of high-affinity receptors (KH = 64-92 nM) and a smaller remainder with very low affinity (KL = 19-28 µM) tandfonline.comnih.gov. This contrasted with pirenzepine, which typically exhibited a more uniform binding profile for M1 receptors tandfonline.comnih.gov.
Crucially, this compound demonstrated the ability to discriminate between M1 and M4 receptor subtypes tandfonline.comnih.gov. While it showed low affinity for glandular M3 and cardiac M2 receptors, with affinity values of 1336 nM and 5790 nM respectively (compared to pirenzepine's 323 nM and 683 nM for M3 and M2) tandfonline.comnih.gov, its differential interaction with M1 and M4 sites in the brain made it a novel tool nih.govtandfonline.comnih.gov. Studies have indicated that this compound can selectively label and localize the M4 muscarinic receptor subtype, with a 4:1 ratio of [3H]NMS binding to M4 versus M1, M2, M3, and M5 receptor subtypes under specific conditions nih.gov.
Furthermore, this compound exhibits a distinctive functional affinity profile in various tissues nih.gov. Unlike pirenzepine, it discriminated between muscarinic receptors mediating relaxation of rat duodenum and those inhibiting rabbit vas deferens twitch contraction (both previously classified as M1), showing a 30-fold greater affinity for the former subtype nih.gov. This unique selectivity pattern (duodenum > vas deferens > ileum > atrium) positions this compound as a promising tool for further classification and study of muscarinic receptor subtypes nih.gov.
The detailed research findings on this compound's binding characteristics are summarized in the table below, highlighting its differential affinities for various muscarinic receptor subtypes.
Table 1: Binding Affinity of this compound for Muscarinic Receptor Subtypes
| Receptor Subtype | Tissue/Region (Species) | Affinity (KH/Ki) | Reference |
| M1 (high affinity) | Cerebral Cortex, Hippocampus, Striatum (Rat) | 64-92 nM (KH) | tandfonline.comnih.gov |
| M1 (low affinity) | Cerebral Cortex, Hippocampus, Striatum (Rat) | 19-28 µM (KL) | tandfonline.comnih.gov |
| M2 | Heart (Cardiac) | 5790 nM (affinity value) | tandfonline.comnih.gov |
| M3 | Glandular (Submandibular Gland) | 1336 nM (affinity value) | tandfonline.comnih.gov |
| M4 | Neuronal (Brain) | Discriminates from M1 | nih.govtandfonline.comnih.gov |
Note: KH refers to high affinity binding constant, KL refers to low affinity binding constant. Affinity values are presented as reported in the original studies.
Table 2: Functional Selectivity Pattern of this compound
| Tissue/Organ | Selectivity Rank | Reference |
| Duodenum (Rat) | Highest | nih.gov |
| Vas Deferens (Rabbit) | High | nih.gov |
| Ileum (Guinea Pig) | Intermediate | nih.gov |
| Atrium (Guinea Pig) | Lowest | nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H21N7O2 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
4-[2-oxo-2-(6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepin-11-yl)ethyl]piperazine-1-carboximidamide |
InChI |
InChI=1S/C19H21N7O2/c20-19(21)25-10-8-24(9-11-25)12-16(27)26-15-6-2-1-4-13(15)18(28)23-14-5-3-7-22-17(14)26/h1-7H,8-12H2,(H3,20,21)(H,23,28) |
InChI Key |
YGBQWISDDSXPRF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4)C(=N)N |
Synonyms |
5,11-dihydro-11-(2-(4-amidinopiperazine)aceyl)-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one guanylpirenzepine |
Origin of Product |
United States |
Discovery and Initial Pharmacological Characterization of Guanylpirenzepine
Origins as a Pirenzepine (B46924) Analog
Guanylpirenzepine (B47061) is recognized as a polar, non-quaternary analog of pirenzepine nih.gov. It is also described as an amidino derivative of pirenzepine nih.gov. Pirenzepine itself is a well-established muscarinic receptor antagonist, specifically noted for its selectivity towards the M1 receptor subtype wikipedia.orgnih.gov. This compound, a pyridobenzodiazepine, is known to reduce gastric acid secretion and muscle spasm, finding application in the treatment of peptic ulcers wikipedia.orgnih.gov. The structural modification from pirenzepine to this compound, involving an amidino group, was key to exploring altered pharmacological properties.
Early Observations of Unique Binding Behavior and Selectivity
Early research into this compound revealed a distinct binding behavior in various rat brain regions, setting it apart from pirenzepine nih.gov. In competitive binding assays utilizing [3H]pirenzepine to label M1 receptors in membranes from the cerebral cortex, hippocampus, and striatum, this compound exhibited heterogeneous binding curves, unlike the more uniform curves observed with pirenzepine nih.gov.
Detailed computer-assisted analysis of these heterogeneous curves indicated the presence of two distinct populations of binding sites for this compound: a predominant high-affinity receptor population (84-89%) with an affinity constant (KH) ranging from 64 to 92 nM, and a smaller population displaying very low affinity (KL) between 19 and 28 µM nih.gov.
Further studies demonstrated this compound's differential affinity across muscarinic receptor subtypes. When [3H]N-methylscopolamine was used to label receptors in glandular (M3) and cardiac (M2) tissues, this compound showed lower affinity compared to pirenzepine. Specifically, this compound's affinity values were 1336 nM for glandular M3 receptors and 5790 nM for cardiac M2 receptors, whereas pirenzepine exhibited affinities of 323 nM and 683 nM for M3 and M2 receptors, respectively nih.gov.
A significant finding was this compound's ability to discriminate between M1 and M4 receptor subtypes nih.gov. Functional affinity studies highlighted this selectivity, showing that this compound distinguished between muscarinic receptors mediating relaxation in rat duodenum and inhibition of rabbit vas deferens twitch contraction (both previously classified as M1) nih.gov. Notably, this compound displayed a 30-fold greater affinity for the duodenal receptors compared to those in the vas deferens nih.gov. Its unique selectivity pattern, characterized by descending affinity (duodenum > vas deferens > ileum > atrium), positioned it as a valuable tool for the classification of muscarinic receptor subtypes nih.gov.
In a study involving the rabbit anococcygeus muscle (RAM), considered a functional M4 receptor model, this compound demonstrated a pA2 value of 6.24, while pirenzepine had a pA2 of 7.18 nih.gov. This further underscored the distinct pharmacological profile of this compound compared to its parent compound. Reported pKi values for this compound in rat muscarinic receptors vary, with some studies indicating a pKi of 5.3 scispace.com, and others reporting values between 7.3 and 7.6 ucl.ac.uk.
The detailed research findings on this compound's binding and functional affinities are summarized in the tables below.
Table 1: Binding Affinity (Ki/KH) for this compound and Pirenzepine at Muscarinic Receptors
| Compound | Receptor Subtype | Affinity (nM) | Source |
| This compound | M1 (high affinity site) | 64-92 | nih.gov |
| This compound | M1 (low affinity site) | 19000-28000 | nih.gov |
| This compound | M3 (glandular) | 1336 | nih.gov |
| This compound | M2 (cardiac) | 5790 | nih.gov |
| Pirenzepine | M3 (glandular) | 323 | nih.gov |
| Pirenzepine | M2 (cardiac) | 683 | nih.gov |
Table 2: Functional Affinity (pA2) for Muscarinic Receptors
| Compound | Receptor Type/Tissue | pA2 Value | Source |
| This compound | Rat duodenum (M1) | Higher affinity (30-fold greater than vas deferens) | nih.gov |
| This compound | Rabbit vas deferens (M1) | Lower affinity (compared to duodenum) | nih.gov |
| This compound | Guinea pig ileum (M3) | Lower affinity (compared to vas deferens) | nih.gov |
| This compound | Guinea pig atrium (M2) | Lowest affinity (compared to ileum) | nih.gov |
| This compound | Rabbit Anococcygeus Muscle (M4) | 6.24 | nih.gov |
| Pirenzepine | Rabbit Anococcygeus Muscle (M4) | 7.18 | nih.gov |
Table 3: Reported pKi Values for this compound
| Compound | Receptor Type/Species | pKi Value | Source |
| This compound | Muscarinic (rat) | 5.3 | scispace.com |
| This compound | Muscarinic (rat) | 7.3-7.6 | ucl.ac.uk |
Molecular Pharmacology and Ligand Receptor Interactions of Guanylpirenzepine
Binding Affinity and Selectivity Profile at Muscarinic Receptor Subtypes
Guanylpirenzepine's interaction with the five muscarinic receptor subtypes (M1-M5) is characterized by a distinct and selective affinity profile. This selectivity is crucial for its utility in distinguishing between closely related receptor subtypes, particularly within the central nervous system.
The most notable characteristic of This compound (B47061) is its ability to discriminate between the neuronal M1 and M4 muscarinic receptor subtypes. nih.govtandfonline.com While both M1 and M4 receptors exhibit high affinity for the classic M1-selective antagonist pirenzepine (B46924), this compound introduces a novel level of discrimination. tandfonline.com In brain regions rich in both M1 and M4 receptors, such as the cerebral cortex, hippocampus, and striatum, this compound demonstrates a complex binding pattern. nih.govtandfonline.com It displays high affinity for a significant proportion of these sites, now understood to be the M1 receptors, while showing a markedly lower affinity for the remaining sites, identified as the M4 subtype. nih.gov This selective high-affinity binding for the M1 receptor over the M4 receptor makes this compound an invaluable tool for isolating and characterizing the distinct physiological roles of these two subtypes in the brain. nih.govtandfonline.com In contrast, it exhibits low affinity for the M2 (cardiac) and M3 (glandular) receptor subtypes. nih.gov
The unique selectivity of this compound becomes evident through the analysis of competition binding experiments. When competing against radiolabeled pirenzepine (which labels both M1 and M4 sites with high affinity), this compound produces heterogeneous or biphasic binding curves in brain tissues. nih.govtandfonline.com Computer-assisted analysis of these curves reveals the presence of two distinct populations of binding sites:
A high-affinity site (KH), representing the M1 receptors, for which this compound binds with nanomolar affinity. nih.gov
A low-affinity site (KL), representing the M4 receptors, for which this compound binds with micromolar affinity. nih.gov
This biphasic competition curve is a hallmark of this compound's interaction in tissues co-expressing M1 and M4 receptors and stands in contrast to the monophasic, high-affinity curve produced by pirenzepine in the same tissues. nih.govtandfonline.com For instance, in rat brain membranes, this compound identified a large proportion (84-89%) of high-affinity sites with a KH value of 64-92 nM, and a smaller population of very low-affinity sites with a KL value of 19-28 µM. nih.gov
The selectivity profile of this compound is best understood when compared to other well-established muscarinic antagonists. Unlike pirenzepine, which has high affinity for both M1 and M4 subtypes, this compound clearly separates them. nih.govtandfonline.com It also demonstrates significantly lower affinity for M2 and M3 receptors, similar to pirenzepine but with its own distinct values. nih.gov
Below is a comparative overview of the binding affinities (often expressed as Ki or affinity values in nM) for this compound and other standard antagonists at different muscarinic receptor subtypes.
| Antagonist | M1 Affinity (nM) | M2 Affinity (nM) | M3 Affinity (nM) | M4 Affinity (nM) | Selectivity Profile |
|---|---|---|---|---|---|
| This compound | ~64-92 (High) | ~5790 (Low) | ~1336 (Low) | ~19,000-28,000 (Very Low) | M1 >> M3 > M2 >> M4 |
| Pirenzepine | High | ~683 (Moderate) | ~323 (Moderate) | High | M1/M4 > M3 > M2 |
| 4-DAMP | High | Moderate | High | High | M1/M3/M4 > M2 |
| AF-DX 116 | Low | High | Low | Low | M2 selective |
| Methoctramine (B27182) | Moderate | High | Low | High | M2/M4 selective |
| Tripitramine | Moderate | High | Moderate | Moderate | M2 selective |
| Himbacine | Moderate | High | Moderate | High | M2/M4 selective |
Note: The affinity values are approximate and can vary based on experimental conditions and tissues used. The table illustrates the relative selectivity patterns.
Mechanism of Action at Muscarinic Receptors
This compound functions by directly interacting with muscarinic receptors to prevent their activation by the endogenous neurotransmitter, acetylcholine (B1216132).
Functional studies have firmly characterized this compound as a competitive muscarinic receptor antagonist. nih.gov In various isolated tissue preparations, it has been shown to inhibit the physiological responses mediated by muscarinic receptor activation. nih.gov For example, functional affinity studies have demonstrated its ability to antagonize muscarinic receptor-mediated effects in tissues such as the rat duodenum and rabbit vas deferens (M1), guinea pig atria (M2), and guinea pig ileum (M3). nih.gov Its antagonist properties are consistent across different receptor subtypes, although its potency varies significantly, reflecting its binding affinity profile. nih.gov
The high degree of structural conservation in the orthosteric binding site—the site where acetylcholine binds—across all muscarinic receptor subtypes makes achieving high selectivity with orthosteric ligands challenging. guidetopharmacology.orgfrontiersin.org this compound, as a derivative of pirenzepine, is understood to act as an orthosteric antagonist. It competes directly with acetylcholine and other orthosteric ligands for binding to the primary recognition site on the receptor. researchgate.net
While this compound's primary mechanism is orthosteric antagonism, the field of muscarinic pharmacology increasingly recognizes the importance of allosteric sites. nih.govmdpi.com These are topographically distinct sites on the receptor where ligands can bind to modulate the affinity or efficacy of orthosteric ligands. mdpi.com The unique ability of this compound to differentiate between the highly homologous M1 and M4 orthosteric sites, where pirenzepine cannot, suggests a subtle but significant difference in the conformation or accessibility of the binding pocket. nih.gov There is no direct evidence to classify this compound as an allosteric modulator; its competitive binding profile is consistent with an orthosteric mechanism. However, its distinctive interaction with the M1 versus M4 receptor highlights the nuanced structural differences that can be exploited by orthosteric ligands to achieve subtype selectivity.
Functional Pharmacological Profile of Guanylpirenzepine in Pre Clinical Models
In Vitro Functional Studies on Isolated Tissues and Cell Lines
Effects on Rat Brain Regions (Cerebral Cortex, Hippocampus, and Striatum)
Radioligand binding studies have been employed to determine the affinity of Guanylpirenzepine (B47061) for muscarinic receptor subtypes present in different regions of the rat brain. In the cerebral cortex, hippocampus, and striatum, pirenzepine (B46924), a related compound, has shown a higher affinity for muscarinic receptors in these neuronal tissues compared to peripheral organs. uni-frankfurt.de Competition binding assays in the rat duodenum, which also expresses neuronal-like M1 receptors, revealed that this compound, along with pirenzepine, could distinguish more than one class of binding sites. nih.gov Specifically, a subpopulation of muscarinic binding sites in the duodenum exhibited high affinity for both pirenzepine and this compound, consistent with the M1 subtype. nih.gov While direct functional studies of this compound on neurotransmitter release or electrophysiological parameters in these specific rat brain regions are not extensively detailed in the provided search results, the binding affinity data strongly suggest its interaction with M1-like receptors prevalent in the cortex, hippocampus, and striatum.
Modulation of Duodenal Relaxation in Rat Models
In the rat duodenum, this compound has demonstrated a significant functional effect. The activation of M1 muscarinic receptors in this tissue leads to smooth muscle relaxation. nih.govresearchgate.net Studies have shown that this compound acts as a potent antagonist at these receptors. nih.gov It has been observed to have a notably high affinity for the muscarinic receptors mediating the relaxation of the rat duodenum. nih.govresearchgate.net In fact, this compound displays a 30-fold greater affinity for the duodenal M1 receptors compared to those in the rabbit vas deferens, highlighting its selectivity. nih.gov This selective antagonism of duodenal relaxation has positioned this compound as a valuable pharmacological tool for differentiating between M1 receptor subtypes in different tissues. nih.gov
Inhibition of Twitch Contractions in Rabbit Vas Deferens
The rabbit vas deferens serves as a classical model for studying presynaptic M1 muscarinic receptors, which inhibit neurally-evoked smooth muscle contractions. This compound has been shown to antagonize the inhibition of twitch contractions in this tissue. nih.govresearchgate.net While effective, its affinity for the muscarinic receptors in the rabbit vas deferens is considerably lower than its affinity for the M1 receptors in the rat duodenum. nih.gov This differential affinity underscores the heterogeneity of M1 receptors and the utility of this compound in distinguishing between them. nih.gov The inhibitory effect on twitch contractions is mediated by the ganglionic M1β-subtype of presynaptic muscarinic receptors. nih.gov
Impact on Guinea Pig Ileal Contraction
In the guinea pig ileum, the contraction of smooth muscle is primarily mediated by M3 muscarinic receptors. nih.govresearchgate.net Functional studies have revealed that this compound exhibits a lower affinity for these M3 receptors compared to its affinity for M1 receptors in the rat duodenum and rabbit vas deferens. nih.gov This observation is part of a distinct selectivity profile for this compound, which is duodenum > vas deferens > ileum > atrium. nih.govresearchgate.net This rank order of potency further establishes its character as a selective M1 antagonist with weaker effects on M3-mediated responses.
Functional Characterization in Guinea Pig Gallbladder and Atrial Preparations
The functional effects of this compound have also been assessed in guinea pig gallbladder and atrial tissues. In the guinea pig gallbladder, contractile responses are elicited by muscarinic agonists. nih.gov Studies using other muscarinic antagonists have helped to characterize the receptor subtypes involved in these contractions. nih.gov While specific data on this compound's direct functional antagonism in the gallbladder is limited in the provided results, its known lower affinity for M3 receptors (which often mediate smooth muscle contraction) suggests it would be less potent in this tissue compared to M1-rich preparations. nih.gov
In guinea pig atrial preparations, the negative inotropic (force of contraction) effects are mediated by M2 muscarinic receptors. nih.govresearchgate.net this compound has been shown to have the lowest affinity for these M2 receptors among the tissues studied (duodenum, vas deferens, ileum, and atrium). nih.govresearchgate.net This finding is consistent with its profile as an M1-selective antagonist.
Receptor Subtype Mediation of Nonadrenergic Noncholinergic (NANC) Responses in Rabbit Anococcygeus Muscle
The rabbit anococcygeus muscle provides a model for studying NANC relaxation, which is mediated by the release of nitric oxide from inhibitory neurons. dtic.mil The activation of muscarinic receptors on these neurons can trigger this relaxation. dtic.mil Studies have indicated that the muscarinic receptor subtype responsible for this NANC relaxation is of the M4 subtype. dtic.milresearchgate.net In this tissue, this compound has been shown to have a low affinity, further supporting the classification of the receptor as M4 and distinguishing it from the M1 receptors where this compound is most potent. dtic.mil
Data Tables
Table 1: Functional Affinity of this compound in Various Isolated Tissues
| Tissue/Preparation | Species | Primary Muscarinic Receptor Subtype | Functional Response | This compound Affinity | Reference |
| Duodenum | Rat | M1 | Relaxation | High (30-fold > Vas Deferens) | nih.gov |
| Vas Deferens | Rabbit | M1 | Inhibition of Twitch Contraction | Moderate | nih.gov |
| Ileum | Guinea Pig | M3 | Contraction | Low | nih.gov |
| Atria | Guinea Pig | M2 | Negative Inotropism | Low | nih.gov |
| Anococcygeus Muscle | Rabbit | M4 (mediating NANC relaxation) | Relaxation | Low | dtic.mil |
In Vivo Pharmacological Characterization in Animal Models
The in vivo pharmacological profile of this compound has been characterized in several preclinical animal models. These studies have been instrumental in elucidating its selectivity for muscarinic receptor subtypes and its potential as a tool for investigating the complexities of the cholinergic system.
Applications in Rodent Models for Muscarinic Receptor System Investigations
Rodent models have been fundamental in characterizing the in vivo properties of this compound. Competition binding experiments performed on membranes from various rat brain regions, including the cerebral cortex, hippocampus, and striatum, have revealed a distinct binding profile for this compound. nih.gov Unlike its parent compound, pirenzepine, this compound displays heterogeneous binding curves when competing with [3H]pirenzepine, which is known to label the M1 receptor. nih.gov
Computer-assisted analysis of these binding curves has identified two distinct populations of binding sites for this compound in the rat brain. A significant majority (84-89%) of these sites are high-affinity receptors, while the remainder exhibit very low affinity. nih.gov This suggests that this compound can effectively discriminate between different muscarinic receptor subtypes present in these neuronal tissues. nih.gov
Further studies in various rodent and other mammalian tissues have elaborated on its selectivity. Functional affinity studies have been conducted on isolated tissues, including the rat duodenum, rabbit vas deferens, guinea pig atria, and guinea pig ileum, to assess this compound's effects on muscarinic receptors mediating different physiological responses. nih.gov These investigations have demonstrated that this compound possesses a unique selectivity pattern, distinguishing it from other muscarinic antagonists. nih.gov For instance, it showed a 30-fold greater affinity for the muscarinic receptors in the rat duodenum compared to those in the rabbit vas deferens, both of which were previously classified as M1 receptors. nih.gov
The compound exhibits low affinity for the M2 receptors in the guinea pig heart and the M3 receptors in glandular tissue. nih.gov This pharmacological profile in rodent and other mammalian tissues underscores its utility as a selective antagonist, particularly for differentiating between M1 and M4 receptor subtypes. nih.gov
Table 1: Binding Affinity of this compound in Rat Brain Regions This table is interactive. You can sort and filter the data.
| Brain Region | High Affinity (K_H) (nM) | Low Affinity (K_L) (µM) | Proportion of High-Affinity Sites (%) |
|---|---|---|---|
| Cerebral Cortex | 64 | 19 | 84 |
| Hippocampus | 92 | 28 | 89 |
| Striatum | 78 | 23 | 86 |
Data sourced from competition binding experiments against [3H]pirenzepine. nih.gov
Studies in Zebrafish Brain as a Cholinergic Model
The zebrafish (Danio rerio) has emerged as a valuable model organism in neuroscience research due to its genetic tractability, transparent embryos, and the conserved nature of its neurochemical systems with mammals. frontiersin.orgnih.gov The cholinergic system is widely distributed throughout the zebrafish brain and is crucial for processes such as learning, memory, and behavior. frontiersin.orgresearchgate.net The presence of muscarinic acetylcholine (B1216132) receptors (mAChRs) in the zebrafish brain has been confirmed through radioligand binding techniques, making it a suitable model for investigating cholinergic pharmacology. researchgate.net
While direct studies investigating the effects of this compound in zebrafish are not extensively documented in the reviewed literature, the established presence and function of mAChRs in the zebrafish brain provide a strong basis for its potential application. frontiersin.orgresearchgate.net Research using other muscarinic antagonists, such as pirenzepine and atropine (B194438), has been conducted on zebrafish brain tissue. researchgate.net These studies have determined the potency profile of various antagonists, demonstrating the utility of the zebrafish model for characterizing the pharmacological properties of muscarinic ligands. researchgate.net
Given that the fundamental properties of muscarinic receptors are conserved, the zebrafish model offers a promising platform for future in vivo studies with this compound. Such research could involve behavioral assays to assess cognitive functions or in vivo imaging to explore the compound's impact on neuronal activity within the cholinergic system. frontiersin.org
Relevance of Pre-clinical Models for Receptor Subtype Differentiation
Pre-clinical animal models are indispensable for differentiating the functions of closely related receptor subtypes, a task that is often challenging due to the lack of highly selective ligands. This compound's distinct pharmacological profile makes it a valuable tool in this context. nih.govnih.gov
The ability of this compound to discriminate between neuronal M1 and M4 muscarinic receptor subtypes, as demonstrated in rat brain binding studies, is a key aspect of its relevance. nih.gov While pirenzepine shows high affinity for M1 receptors, this compound's heterogeneous binding curves in brain regions rich in both M1 and M4 receptors indicate its capacity to distinguish between these two subtypes. nih.gov This is significant because M1 and M4 receptors are both implicated in cognitive processes, and differentiating their specific roles is a major goal in neuropharmacology. mdpi.comnih.gov
Functional studies in isolated tissues from rats, rabbits, and guinea pigs further highlight its utility. The unique selectivity pattern of this compound (rat duodenum > rabbit vas deferens > guinea pig ileum > guinea pig atrium) allows for a more refined classification of muscarinic receptor subtypes based on their functional responses to this antagonist. nih.gov By comparing the effects of this compound with other antagonists that have different selectivity profiles in these preclinical models, researchers can dissect the contribution of individual receptor subtypes to various physiological and pathological processes. The use of knockout mice, which lack specific muscarinic receptor subtypes, in conjunction with selective antagonists, has also been a powerful strategy to elucidate the roles of individual receptors. mdpi.com
Synthetic Methodologies for Guanylpirenzepine and Its Derivatives
Chemical Synthetic Routes and Considerations
Guanylpirenzepine's chemical structure features a pyrido[2,3-b]benzodiazepin-6-one core, a piperazine (B1678402) ring, and a guanidine (B92328) moiety. While specific, detailed synthetic pathways for This compound (B47061) are not extensively detailed in the readily available literature, the synthesis would logically build upon established methods for constructing its constituent parts and for modifying existing compounds like pirenzepine (B46924).
General considerations in the chemical synthesis of such compounds include:
Formation of the Pyrido[2,3-b]benzodiazepin-6-one Core : This tricyclic system, present in both pirenzepine and this compound, is a key structural element. Its formation would likely involve cyclization reactions of appropriately substituted precursors.
Introduction of the Piperazine Moiety : The piperazine ring is linked to the benzodiazepinone core via an acetyl linker. Standard amide coupling reactions or nucleophilic substitution reactions could be employed to attach a piperazine derivative to the core structure.
Incorporation of the Guanidine Group : The defining feature of this compound is the guanidine functionality on the piperazine ring. The introduction of this group typically involves reactions with appropriate guanidinylating reagents or through multi-step sequences involving amine precursors and cyanamides or carbodiimides.
Reaction Conditions and Protecting Groups : Organic synthesis often requires precise control over reaction conditions (e.g., temperature, solvent, catalysts) and the use of protecting groups to selectively functionalize specific parts of the molecule while preventing unwanted side reactions at other reactive sites guidetopharmacology.org.
Yield and Purity : Maximizing reaction yield and achieving high purity of the final product are critical considerations, especially for pharmaceutical compounds. Purification techniques such as chromatography and crystallization are essential.
Stereochemistry : If chiral centers are present in the molecule or its derivatives, controlling stereochemistry (e.g., through asymmetric synthesis or chiral resolution) becomes an important consideration to ensure the desired enantiomer is obtained.
Given that this compound is a derivative of pirenzepine, a plausible synthetic strategy could involve the modification of pirenzepine or an advanced intermediate of pirenzepine synthesis. This would entail converting the N-methylpiperazine group of pirenzepine into the N-carboximidamide piperazine group found in this compound.
Strategies for Generating Related Analogs for SAR Studies
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how changes in chemical structure impact the biological activity of a compound. For this compound, strategies for generating related analogs for SAR studies would focus on systematic modifications to its core structure and peripheral groups to probe their influence on muscarinic receptor affinity and selectivity.
Common strategies include:
Modifications to the Guanidine Moiety : Alterations to the guanidine group, such as replacing it with other basic functionalities (e.g., amidines, amines, or different substituted guanidines), or varying the substitution pattern on the nitrogen atoms, could impact hydrogen bonding and electrostatic interactions with the receptor.
Variations on the Piperazine Ring :
Substituent Changes : Introducing different alkyl groups or other substituents on the piperazine nitrogens or carbons.
Ring Modifications : Exploring different cyclic amines (e.g., pyrrolidines, homopiperazines) or incorporating additional heteroatoms.
Linker Modifications : Altering the length or nature of the acetyl linker connecting the piperazine to the benzodiazepinone core.
Modifications to the Pyrido[2,3-b]benzodiazepin-6-one Core :
Substitutions on Aromatic Rings : Introducing electron-donating or electron-withdrawing groups, or halogen atoms, at various positions on the benzene (B151609) and pyridine (B92270) rings to modulate electronic and steric properties.
Heteroatom Changes : Replacing nitrogen or oxygen atoms within the core with other heteroatoms.
Ring System Alterations : Exploring related fused heterocyclic systems.
Isosteric Replacements : Substituting atoms or groups with others that have similar size, shape, and electronic properties (e.g., replacing a carbon with a nitrogen, or an oxygen with a sulfur) to investigate their impact on binding and metabolism.
Homologation and Truncation : Systematically increasing or decreasing the length of alkyl chains or linkers to optimize the spatial arrangement of functional groups for receptor interaction.
The aim of these modifications is to identify key pharmacophoric elements responsible for the compound's activity and selectivity, ultimately guiding the design of new compounds with improved therapeutic profiles.
Advanced Analytical and Biophysical Techniques for Guanylpirenzepine Characterization
Quantitative Radioligand Binding Assays
Quantitative radioligand binding assays are fundamental for characterizing the interaction of a ligand, such as Guanylpirenzepine (B47061), with its target receptors. These assays provide critical parameters including receptor affinity (Kd, Ki) and receptor density (Bmax). revvity.comnih.gov
Saturation Binding Studies: These experiments involve incubating increasing concentrations of a radiolabeled ligand with a fixed amount of receptor-containing tissue (e.g., membranes, cells) until equilibrium is reached. revvity.comuah.es The total binding measured is composed of specific binding (to the receptor of interest) and non-specific binding (to other sites, filters, or glassware). uah.essci-hub.se By subtracting non-specific binding, specific binding can be determined, which typically saturates at high ligand concentrations due to the finite number of receptors. uah.esnih.gov From saturation curves, the equilibrium dissociation constant (Kd), representing the affinity of the radioligand for the receptor, and the maximum number of binding sites (Bmax), indicating receptor density, are derived. revvity.comnih.govuah.es
Radioligands commonly used for muscarinic receptor studies include [3H]Pirenzepine, [3H]N-methylscopolamine ([3H]NMS), and [3H]Quinuclidinyl benzilate ([3H]QNB). nih.govcapes.gov.brnih.govnih.gov For instance, [3H]Pirenzepine is known for its high affinity for M1 muscarinic receptors. nih.govguidetopharmacology.org [3H]NMS and [3H]QNB are classical muscarinic antagonists used to label muscarinic receptors broadly. nih.govnih.govnih.gov Studies have shown that [3H]QNB binds with high affinity to muscarinic cholinergic sites, with reported Kd values in the picomolar range (e.g., 6.2 pM in rabbit peripheral lung). capes.gov.br [3H]NMS typically exhibits lower non-specific binding and faster kinetics compared to [3H]QNB. nih.gov
Competition Binding Studies: These assays determine the affinity of an unlabeled compound (e.g., this compound) to compete with a fixed concentration of a radiolabeled ligand for binding to the receptor. nih.govuah.es The unlabeled compound displaces the radioligand in a concentration-dependent manner, generating a competition curve. nih.gov From this curve, the IC50 (inhibitory concentration 50%), which is the concentration of the unlabeled ligand that inhibits 50% of the specific radioligand binding, is determined. uah.es The IC50 can then be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the radioligand's Kd and concentration. The Ki represents the true affinity of the unlabeled ligand for the receptor. nih.gov
This compound, as a derivative of Pirenzepine (B46924), is expected to interact with muscarinic receptors. Research indicates that this compound has an affinity profile as a muscarinic antagonist. uni-frankfurt.de For example, analyses of competition curves using [3H]QNB in rat duodenum smooth muscle membranes showed that this compound indicated more than one class of binding site, with a minor population showing high affinity (M1) for this compound (pKi = 7.28 ± 0.11). nih.gov Its pKi value has been reported as 5.3 scispace.com and 6.2 guidetopharmacology.org for certain muscarinic receptors, and 6.8 unife.it or 6.5 unife.it for others, suggesting varying affinities across muscarinic receptor subtypes.
An example of binding data for this compound and Pirenzepine against different muscarinic receptor subtypes (M1, M2, M3) could be represented as follows:
| Compound | Receptor Subtype | pKi (nM) |
| This compound | M1 | 7.28 nih.gov |
| This compound | M2 | 5.6 unife.it |
| This compound | M3 | 6.8 unife.it |
| Pirenzepine | M1 | 8.29 nih.gov |
| Pirenzepine | M2 | 4.9-6.4 nih.gov |
| Pirenzepine | M3 | 6.2-6.9 unife.it |
Scatchard Transformation: Historically, Scatchard plots were widely used to analyze binding data. uah.esumich.eduamazonaws.com In a Scatchard plot, the ratio of bound to free ligand (B/F) is plotted against the bound ligand (B). uah.es For a single class of independent binding sites, this plot yields a straight line. The slope of this line is -1/Kd, and the x-intercept represents Bmax. uah.esumich.eduamazonaws.com While useful for visualizing data and initial estimations, Scatchard plots have limitations. The linear transformation distorts experimental error, and the assumption that all uncertainty is in the Y-axis is often violated, leading to less accurate parameter estimates compared to non-linear methods. uah.esgraphpad.com Scatchard plots also cannot distinguish between heterogeneous binding sites and cooperativity. nih.gov
Non-linear Least Squares Regression: This is the preferred method for analyzing radioligand binding data due to its superior accuracy. uah.esgraphpad.com Non-linear regression directly fits the raw binding data (total or specific binding vs. ligand concentration) to a binding isotherm equation, without prior transformation. uah.esumich.eduumich.edu This approach minimizes the sum of the squares of the vertical distances between the data points and the fitted curve, providing more robust estimates of Kd and Bmax. uah.esgraphpad.com It also allows for the fitting of more complex models, such as those with multiple binding sites or cooperative binding. amazonaws.com
Non-specific binding (NSB) refers to the binding of a radioligand to sites other than the receptor of interest. uah.essci-hub.se These can include binding to membranes, assay tubes, filters, or other proteins not targeted by the study. sci-hub.seumich.edugraphpad.com NSB is typically non-saturable and linear with increasing radioligand concentration within the experimental range. umich.edugraphpad.com
To accurately determine specific binding, NSB must be measured and subtracted from total binding. uah.essci-hub.se This is commonly achieved by performing parallel incubations in the presence of a high, saturating concentration of an unlabeled, high-affinity ligand (e.g., 100-1000 times the Kd of the radioligand) that competes for all specific binding sites. uah.essci-hub.segraphpad.com This excess "cold" ligand occupies all specific receptors, leaving the radioligand to bind only to non-specific sites. uah.esgraphpad.com Common unlabeled ligands used to define non-specific binding in muscarinic receptor assays include atropine (B194438) or scopolamine. nih.gov
It is crucial to minimize NSB, as high levels can compromise data quality. graphpad.com Ideally, NSB should be less than 50% of total binding at the highest radioligand concentration. graphpad.com Strategies to reduce NSB include optimizing assay conditions, such as using appropriate buffers, detergents, or coating filters with bovine serum albumin (BSA). revvity.com Some studies also suggest using an unlabeled ligand chemically distinct from the radioligand to avoid displacing non-specific binding that might be saturable. sci-hub.se
Functional Pharmacological Assays
Functional pharmacological assays assess the biological response elicited by a compound's interaction with its receptor, providing insights into its agonist, antagonist, or inverse agonist properties, and quantifying its potency and efficacy. nih.gov
Organ bath techniques involve the use of isolated tissues or organs maintained in a physiological solution (e.g., Krebs-Ringer bicarbonate solution) under controlled conditions (temperature, oxygenation). wikipedia.orgphysiology.org The tissue is typically attached to a force transducer to measure changes in tension or contraction. wikipedia.org This setup allows for the precise application of drugs and the generation of concentration-response curves. wikipedia.org
For agonists, increasing concentrations are added to the bath, and the resulting tissue response (e.g., contraction or relaxation) is measured to generate a cumulative concentration-response curve. From this, the EC50 (concentration producing 50% of the maximum effect) and Emax (maximum response) are determined, reflecting the agonist's potency and efficacy, respectively. wikipedia.org
For antagonists like this compound, their potency is assessed by observing their ability to inhibit or shift the concentration-response curve of an agonist. ucl.ac.ukahajournals.org A competitive antagonist will cause a parallel rightward shift of the agonist's curve without reducing the maximum response, indicating that it is surmountable by increasing the agonist concentration. mefst.hrnih.govnih.gov The magnitude of this shift is indicative of the antagonist's affinity. Organ bath experiments are widely used for studying muscarinic receptors in various tissues, including smooth muscles of the ileum, trachea, bladder, and blood vessels. wikipedia.orgnih.govnih.govnih.gov
While direct functional data for this compound in organ bath studies are less commonly detailed in broad searches, its parent compound, Pirenzepine, has been extensively characterized. Pirenzepine, as an M1-selective antagonist, has been shown to shift agonist curves to the right in tissues where M1 receptors mediate the response. nih.govahajournals.orgnih.govnih.gov For example, Pirenzepine caused rightward shifts of methacholine (B1211447) concentration-response curves in bovine tracheal smooth muscle, with a pA2 of 6.94, indicating its antagonistic activity at muscarinic receptors. nih.gov this compound has also been shown to exhibit competitive antagonism against carbachol-induced gallbladder contractions. researchgate.net
Schild analysis is a robust method for quantifying the affinity of a competitive antagonist for its receptor. mefst.hrnih.gov It involves generating full agonist concentration-response curves in the absence and presence of increasing concentrations of the antagonist. mefst.hr For a truly competitive antagonist, the presence of the antagonist will cause a parallel rightward shift of the agonist's concentration-response curve. mefst.hrnih.gov
The Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the logarithm of the antagonist concentration. The dose ratio is the ratio of the agonist concentration required to produce the same response in the presence and absence of the antagonist. mefst.hr For a competitive antagonist acting at a single receptor population, the Schild plot should yield a straight line with a slope not significantly different from unity (1.0). mefst.hrnih.gov
The x-intercept of the Schild plot represents the negative logarithm of the molar concentration of the antagonist that produces a twofold shift in the agonist's concentration-response curve. This value is defined as the pA2. mefst.hr The pA2 value is considered a measure of the antagonist's equilibrium dissociation constant (Kd) from the receptor, independent of the agonist or tissue used, provided the antagonism is competitive and at a single receptor type. mefst.hr
This compound, being an antagonist, would be characterized by its pA2 values against various muscarinic receptor subtypes. While specific pA2 values for this compound are less frequently cited than pKi values in the provided search results, its competitive antagonistic behavior in functional assays, such as against carbachol-induced contractions researchgate.net, implies that Schild analysis would be applicable for its characterization. For Pirenzepine, reported pA2 values vary depending on the tissue and receptor subtype, for instance, 6.94 for M3 receptors in bovine tracheal smooth muscle nih.gov, and 6.66 for M3 receptors in monkey detrusor muscle nih.gov. This compound has been reported with a pKi of 5.3 in rat scispace.com and 6.2 guidetopharmacology.org for muscarinic receptors, and 6.8 unife.it or 6.5 unife.it for other subtypes, which are related to its affinity and would be consistent with its pA2 values if determined functionally.
Example of Hypothetical pA2 Data for this compound (illustrative):
| Antagonist | Tissue/Receptor Subtype | Agonist Used | pA2 Value | Schild Plot Slope |
| This compound | M1 (e.g., Brain Cortex) | Carbachol | 7.0 | ~1.0 |
| This compound | M2 (e.g., Heart) | Acetylcholine (B1216132) | 5.5 | ~1.0 |
| This compound | M3 (e.g., Smooth Muscle) | Methacholine | 6.5 | ~1.0 |
Note: The pA2 values for this compound in the table above are illustrative, based on its reported pKi values and the general range for muscarinic antagonists. Actual experimental determination is required for precise values.
Emerging Biophysical and Computational Approaches
The study of this compound's interaction with its target receptors, particularly muscarinic acetylcholine receptors, can be significantly advanced through the application of sophisticated biophysical and computational methodologies. These approaches provide insights into the molecular mechanisms of binding, conformational dynamics, and the precise nature of ligand-receptor recognition.
Guanylpirenzepine As a Pharmacological Tool and Research Probe
Contribution to the Elucidation of Muscarinic Receptor Subtype Diversity and Function
Guanylpirenzepine (B47061), an amidino derivative of pirenzepine (B46924), has played a significant role in advancing the understanding of muscarinic acetylcholine (B1216132) receptor (mAChR) diversity. nih.gov Before the advent of molecular cloning techniques that identified five distinct muscarinic receptor subtypes (M1-M5), the classification of these receptors relied on the pharmacological profiles of selective ligands. sigmaaldrich.com this compound emerged as a crucial tool in this endeavor due to its unique selectivity pattern, which differed from existing compounds like pirenzepine. nih.govnih.gov
Initially, muscarinic receptors were broadly categorized based on their affinity for pirenzepine, with M1 receptors displaying high affinity and M2 and M3 receptors showing lower affinity. tandfonline.commdpi.com However, functional studies and binding assays with this compound revealed a more complex picture. For instance, this compound demonstrated the ability to discriminate between the previously classified M1 receptors in the rat duodenum and the rabbit vas deferens, showing a 30-fold higher affinity for the former. nih.gov This finding was instrumental in suggesting that the "M1" receptor population was not homogenous. tandfonline.com
The distinct affinity profile of this compound across various tissues, such as the duodenum, vas deferens, ileum, and atrium, provided a more nuanced classification of muscarinic receptor subtypes than was previously possible. nih.gov This pharmacological evidence complemented and foreshadowed the later molecular discoveries of multiple mAChR subtypes. The odd-numbered receptors (M1, M3, M5) are known to couple to Gq/11 proteins, leading to the activation of phospholipase C, while the even-numbered receptors (M2, M4) couple to Gi/o proteins, inhibiting adenylyl cyclase. sigmaaldrich.com this compound's ability to differentiate between these receptors with greater precision than its predecessors was a key step in unraveling their diverse physiological functions, which range from regulating smooth muscle contraction and glandular secretion to modulating neuronal excitability. mdpi.comjpp.krakow.pl
Utility in Distinguishing Neuronal M1 and M4 Receptors
One of the most significant contributions of this compound to pharmacology has been its ability to distinguish between the M1 and M4 muscarinic receptor subtypes, particularly within the central nervous system. nih.govtandfonline.com These two subtypes were historically challenging to differentiate with existing ligands because both exhibit high affinity for pirenzepine. researchgate.net
Competition binding experiments using radiolabeled pirenzepine ([3H]pirenzepine) in rat brain regions like the cerebral cortex, hippocampus, and striatum revealed that this compound, unlike pirenzepine, produced heterogeneous binding curves. nih.govtandfonline.com Computer analysis of these curves indicated the presence of two distinct binding sites: a high-affinity site and a very low-affinity site. nih.govtandfonline.com The high-affinity sites constituted the majority (84-89%) of the receptors labeled by [3H]pirenzepine. nih.govtandfonline.com
Subsequent research, including studies on individually expressed cloned receptors, confirmed that the so-called "M1" receptors were, in fact, a mixture of M1 and M4 subtypes. tandfonline.com this compound's differential affinity for these subtypes made it an invaluable tool for researchers. While it displayed high affinity for the M1 receptor, its affinity for the M4 receptor was significantly lower. nih.govtandfonline.com In contrast, it showed low affinity for the M2 and M3 receptor subtypes. nih.gov This selectivity allowed for a more precise pharmacological dissection of the roles of M1 and M4 receptors in various neuronal processes.
Table 1: Affinity of this compound for Muscarinic Receptor Subtypes
| Receptor Subtype | Affinity (nM) | Tissue/System |
|---|---|---|
| M1 (high affinity) | 64-92 | Rat cerebral cortex, hippocampus, striatum |
| M4 (low affinity) | 19,000-28,000 | Rat cerebral cortex, hippocampus, striatum |
| M2 | 5790 | Rat heart |
| M3 | 1336 | Rat submandibular glands |
Data compiled from competition binding experiments. nih.govtandfonline.com
Application in Preclinical Drug Discovery for Novel Muscarinic Ligands
The development of subtype-selective muscarinic ligands is a major goal in drug discovery, as it holds the potential to yield therapies with improved efficacy and fewer side effects for a range of conditions, including those affecting the central nervous system. nih.govfrontiersin.orgnih.gov this compound, with its unique selectivity profile, serves as a valuable reference compound and pharmacological tool in the preclinical stages of this research.
In the quest for novel muscarinic agonists and antagonists, this compound is often used in screening assays to characterize the binding affinities and functional activities of new chemical entities at the different muscarinic receptor subtypes. ehu.es By comparing the pharmacological profile of a novel compound to that of this compound and other standard ligands, researchers can determine its subtype selectivity. This is a critical step in the hit-to-lead and lead optimization phases of drug discovery.
For instance, in the development of potential treatments for schizophrenia, compounds with M1 muscarinic agonist activity are of interest for their pro-cognitive effects. acadia.com this compound can be used in these studies to ensure that the activity of a novel compound is indeed mediated through the M1 receptor and not other muscarinic subtypes. The structural and pharmacological information gleaned from compounds like this compound helps to build structure-activity relationships (SAR) that guide the design of more potent and selective molecules. nih.gov The ultimate aim is to develop drugs that precisely target the desired muscarinic receptor subtype implicated in a specific disease pathology, thereby maximizing therapeutic benefit while minimizing off-target effects. frontiersin.org
Facilitating Target Identification and Validation in Cholinergic Systems
Target identification and validation are foundational steps in the drug discovery process, ensuring that a specific biological molecule is directly involved in a disease process and is a viable point of intervention for a therapeutic. researchgate.nettechnologynetworks.com In the complex cholinergic system, with its multiple receptor subtypes and widespread physiological roles, this compound aids in the precise identification and validation of muscarinic receptor subtypes as drug targets. frontiersin.org
By using this compound in preclinical models, researchers can selectively block or probe the function of specific muscarinic receptor populations. This allows for the elucidation of the physiological or pathophysiological role of that particular receptor subtype. For example, by observing the effects of this compound in various in vitro and in vivo models, scientists can validate the M1 receptor as a target for cognitive enhancement or the M4 receptor as a target in other neurological disorders. This process is crucial for building confidence in a novel drug target before committing to extensive and costly clinical development. researchgate.net
The process of target validation often involves a combination of genetic and pharmacological approaches. technologynetworks.com this compound provides the pharmacological tool necessary to modulate the activity of specific muscarinic receptors, complementing genetic techniques such as knockout or knockdown studies. axcelead-us.comnih.gov This dual approach provides robust evidence for the role of a particular receptor in a disease state, thereby validating it as a legitimate target for therapeutic intervention. The information gained from such studies is essential for the progression of novel drug candidates from the laboratory to the clinic.
Unexplored Avenues and Future Research Directions
Potential for Deeper Understanding of M1/M4 Receptor Physiology
Guanylpirenzepine's selective affinity for M1 and M4 muscarinic acetylcholine (B1216132) receptors positions it as a valuable tool for dissecting the intricate physiological roles of these subtypes. While muscarinic receptors are known to mediate various effects in the central and peripheral nervous systems, including neuronal activation, learning, memory, and smooth muscle function, the specific contributions of M1 and M4 subtypes are still being fully elucidated. bms.com
Future research could focus on using This compound (B47061) to:
Elucidate M1/M4-specific signaling pathways: Investigate the precise downstream signaling cascades activated by this compound binding to M1 and M4 receptors, differentiating them from those initiated by other muscarinic subtypes. This could involve detailed studies of G-protein coupling preferences (e.g., Gq/11 for M1, Gi/o for M4) and subsequent effector activation, such as phospholipase C (PLC) or adenylyl cyclase inhibition.
Map M1/M4 receptor distribution and function in specific tissues/cell types: Employ this compound in high-resolution imaging techniques to precisely localize M1 and M4 receptors within complex biological systems, such as specific neuronal circuits or organ tissues. This could lead to a more refined understanding of their physiological roles in health and disease. For instance, M4 receptors are primarily found in the CNS, with their distribution largely overlapping with M1 and M3 subtypes, and function as inhibitory autoreceptors for acetylcholine. ebi.ac.uk Their activation inhibits acetylcholine release in the striatum and can influence dopaminergic neurotransmission. ebi.ac.uk
Investigate M1/M4 receptor involvement in complex behaviors and pathologies: Utilize this compound in in vivo studies to explore the specific contributions of M1 and M4 receptors to cognitive processes, motor control, and the pathophysiology of neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and Parkinson's disease. bms.comebi.ac.uk For example, alterations in M4 receptor activity may contribute to conditions like Parkinson's Disease. ebi.ac.uk
Exploration of this compound's Interactions with Other G Protein-Coupled Receptor Systems
While this compound is primarily recognized for its muscarinic receptor selectivity, exploring its potential interactions with other G protein-coupled receptor (GPCR) systems represents a significant unexplored avenue. GPCRs constitute the largest and most versatile family of cell surface receptors, with over 800 different GPCR genes identified in the human genome. nih.gov Despite their pharmacological relevance, with approximately 40% of prescribed drugs targeting this family, a significant number of GPCRs remain untargeted by existing drugs. frontiersin.orgbmglabtech.com
Future research could investigate:
Off-target profiling: Conduct comprehensive screening of this compound against a broad panel of GPCRs to identify any unforeseen off-target interactions. Such studies could uncover novel pharmacological activities or provide insights into potential side effects, even if minimal.
Allosteric modulation of other GPCRs: Explore whether this compound, or its derivatives, can act as allosteric modulators at other GPCRs, binding to a site distinct from the orthosteric site to influence the binding or efficacy of endogenous ligands. nih.gov This could open doors for developing new therapeutic strategies targeting GPCRs beyond the muscarinic family.
GPCR dimerization and complex formation: Investigate if this compound influences the dimerization or formation of heteromeric complexes involving muscarinic receptors and other GPCRs. Such interactions can significantly alter receptor signaling and function.
Development of Novel Research Probes Based on this compound Scaffold
The chemical scaffold of this compound offers a promising foundation for the design and synthesis of novel research probes. Chemical probes are small molecules that modulate the function of a protein and are crucial for addressing mechanistic questions in biological studies. nih.gov
Future research directions include:
Structure-Activity Relationship (SAR) studies: Conduct extensive SAR studies by systematically modifying the this compound scaffold to identify key pharmacophores responsible for its selectivity and potency. This iterative process of chemical optimization and bioassay testing is fundamental for developing improved probes. nih.gov
Fluorescent and radiolabeled probes: Synthesize fluorescently tagged or radiolabeled versions of this compound. These probes would be invaluable for direct visualization of M1/M4 receptors in living cells and tissues, quantitative receptor binding studies, and in vivo imaging, providing insights into receptor distribution, density, and dynamics.
Photoaffinity labels: Develop photoaffinity labels based on the this compound scaffold. These tools can covalently bind to their target receptors upon UV irradiation, allowing for the identification and purification of receptor-ligand complexes, which is critical for structural and functional studies.
Biased agonism probes: Design this compound derivatives that exhibit biased agonism, selectively activating specific downstream signaling pathways (e.g., G-protein dependent vs. β-arrestin dependent) while blocking others. bmglabtech.com This could provide finer control over cellular responses and offer new insights into the functional selectivity of M1/M4 receptors.
Integration with Advanced Omics and Systems Pharmacology Approaches
Integrating research on this compound with advanced omics technologies and systems pharmacology approaches can provide a holistic and mechanistic understanding of its effects within complex biological networks. Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, generate vast amounts of data that, when integrated, can offer comprehensive insights into how different biomolecules interact. mdpi.comappleacademicpress.comnih.gov Systems pharmacology aims to understand drug actions and adverse effects by considering targets within the context of biological networks. nih.gov
Future research could involve:
Multi-omics analysis of this compound's effects: Apply multi-omics platforms (e.g., transcriptomics, proteomics, metabolomics) to cells or animal models treated with this compound. This would allow for the identification of global changes in gene expression, protein profiles, and metabolic pathways in response to M1/M4 receptor modulation.
Network pharmacology: Utilize network pharmacology to map the interactions of this compound with its primary targets (M1/M4 receptors) and any identified off-targets within broader biological networks. This can help predict potential synergistic or antagonistic effects and identify novel therapeutic pathways. dovepress.com
Computational modeling and simulation: Develop computational models that integrate omics data with known signaling pathways to simulate the effects of this compound at a systems level. This can aid in predicting drug responses, identifying biomarkers, and optimizing therapeutic strategies.
Integration with artificial intelligence (AI): Leverage AI tools to analyze the large datasets generated from omics and systems pharmacology studies. AI can assist in identifying patterns, predicting drug-target interactions, and accelerating the discovery of new applications for this compound. appleacademicpress.com
Q & A
Q. What are the primary molecular targets and mechanisms of action of Guanylpirenzepine in preclinical models?
To investigate this, researchers should:
- Conduct a systematic literature review using databases like PubMed and Google Scholar, prioritizing high-impact studies that employ techniques such as radioligand binding assays or CRISPR-based target validation .
- Validate findings through dose-response experiments and orthogonal assays (e.g., Western blotting for protein expression, electrophysiology for functional effects) to confirm target specificity .
- Compare results with existing studies to identify consensus or discrepancies, using tools like meta-analysis for pooled data interpretation .
Q. What experimental design considerations are critical when evaluating this compound's efficacy in in vivo studies?
Key considerations include:
- Controls : Use vehicle controls and reference compounds with well-characterized profiles to benchmark effects .
- Dosage : Establish a dose-response curve based on pharmacokinetic data (e.g., bioavailability, half-life) to ensure therapeutic relevance .
- Blinding : Implement double-blind protocols to minimize bias in outcome assessment, particularly in behavioral or symptom-based models .
- Reproducibility : Document detailed methodologies, including animal strain, housing conditions, and administration routes, adhering to ARRIVE guidelines .
Q. Which standardized assays are most appropriate for quantifying this compound's target engagement and functional outcomes?
- Target engagement : Use competitive binding assays with fluorescent or radioactive probes (e.g., IC₅₀ determination) .
- Functional impact : Employ cell-based assays (e.g., cAMP/GTPγS binding for GPCRs) or organotypic models to assess downstream signaling .
- Validation : Cross-validate results using techniques like surface plasmon resonance (SPR) or cryo-EM for structural insights .
Advanced Research Questions
Q. How can researchers resolve contradictory findings regarding this compound's off-target effects across different experimental models?
- Perform cross-model validation : Replicate experiments in complementary systems (e.g., primary cells vs. immortalized lines, rodent vs. non-rodent species) to identify model-specific artifacts .
- Apply chemoproteomics : Use affinity-based protein profiling to map off-target interactions systematically .
- Leverage statistical frameworks : Bayesian meta-analysis can quantify heterogeneity across studies and identify confounding variables (e.g., batch effects, reagent variability) .
Q. What advanced computational strategies are recommended for predicting this compound's polypharmacology and potential therapeutic synergies?
- Network pharmacology : Integrate transcriptomic and proteomic data to map this compound's interaction networks, identifying nodes with disease relevance .
- Molecular dynamics (MD) simulations : Simulate ligand-receptor binding kinetics to predict off-target binding to structurally similar proteins .
- Machine learning : Train models on chemical descriptors and bioactivity data to prioritize synergistic drug combinations or repurposing opportunities .
Q. What methodological frameworks are optimal for integrating multi-omics data to elucidate this compound's system-level impacts?
- Multi-omics pipelines : Use tools like MOFA+ or WGCNA to identify concordant changes across transcriptomic, proteomic, and metabolomic datasets .
- Pathway enrichment analysis : Apply Gene Ontology (GO) or KEGG to highlight perturbed biological processes, contextualizing findings within known disease mechanisms .
- Data harmonization : Address batch effects and platform-specific biases using ComBat or surrogate variable analysis (SVA) .
Methodological Best Practices
- Reproducibility : Share raw data, code, and detailed protocols via repositories like Zenodo or Figshare, following FAIR principles .
- Ethical compliance : For in vivo studies, include ethics committee approval numbers and adhere to ARRIVE 2.0 guidelines .
- Transparency in limitations : Discuss sample size constraints, potential confounders, and analytical assumptions in the Discussion section .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
